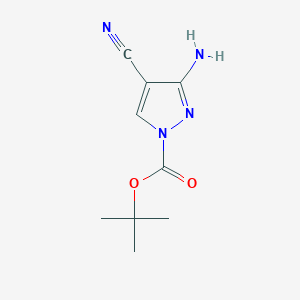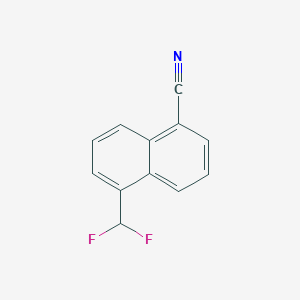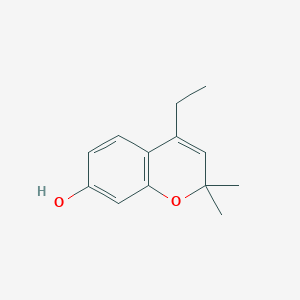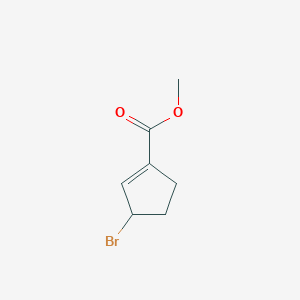
Methyl 3-bromocyclopent-1-enecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H9BrO2 It is a brominated derivative of cyclopentene carboxylate, characterized by the presence of a bromine atom at the third position of the cyclopentene ring and a methyl ester group at the carboxylate position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromocyclopent-1-enecarboxylate typically involves the bromination of cyclopentene derivatives. One common method is the bromination of methyl cyclopent-1-enecarboxylate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 3-bromocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopentene carboxylate.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Reduction: Formation of cyclopentene carboxylate.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
Methyl 3-bromocyclopent-1-enecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to biologically active compounds.
作用机制
The mechanism of action of Methyl 3-bromocyclopent-1-enecarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The bromine atom and ester group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-chlorocyclopent-1-enecarboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-fluorocyclopent-1-enecarboxylate: Contains a fluorine atom at the third position.
Methyl 3-iodocyclopent-1-enecarboxylate: Features an iodine atom at the third position.
Uniqueness
Methyl 3-bromocyclopent-1-enecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
属性
CAS 编号 |
952606-61-0 |
|---|---|
分子式 |
C7H9BrO2 |
分子量 |
205.05 g/mol |
IUPAC 名称 |
methyl 3-bromocyclopentene-1-carboxylate |
InChI |
InChI=1S/C7H9BrO2/c1-10-7(9)5-2-3-6(8)4-5/h4,6H,2-3H2,1H3 |
InChI 键 |
KDTZPKZELAZUIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(CC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
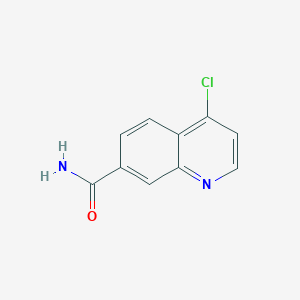

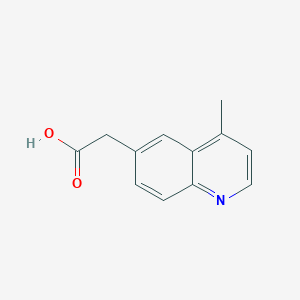
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
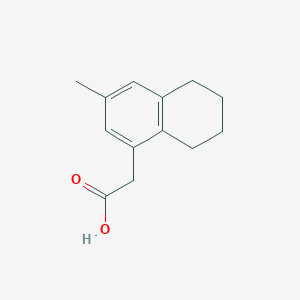
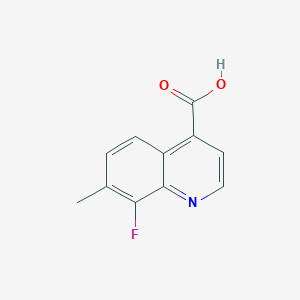
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
